molecular formula C14H25ClNO6PS2 B13741579 (p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate CAS No. 41294-13-7

(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate

Cat. No.: B13741579
CAS No.: 41294-13-7
M. Wt: 433.9 g/mol
InChI Key: ICMGSESCXXOUHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate typically involves multiple steps. One common method includes the reaction of p-chlorophenyl dimethylamine with ethoxymethylphosphinyl chloride, followed by the introduction of a thioethyl group. The final step involves the quaternization of the amine with methyl sulfate to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxymethylphosphinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of (p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(p-Chlorophenyl)dimethyl(2-((ethoxymethylphosphinyl)thio)ethyl)ammonium methyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

41294-13-7

Molecular Formula

C14H25ClNO6PS2

Molecular Weight

433.9 g/mol

IUPAC Name

(4-chlorophenyl)-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-dimethylazanium;methyl sulfate

InChI

InChI=1S/C13H22ClNO2PS.CH4O4S/c1-5-17-18(4,16)19-11-10-15(2,3)13-8-6-12(14)7-9-13;1-5-6(2,3)4/h6-9H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

ICMGSESCXXOUHC-UHFFFAOYSA-M

Canonical SMILES

CCOP(=O)(C)SCC[N+](C)(C)C1=CC=C(C=C1)Cl.COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.